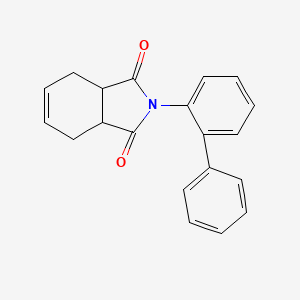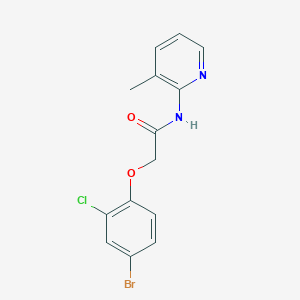
2-(3-phenyl-2-quinoxalinyl)phenol
Vue d'ensemble
Description
2-(3-phenyl-2-quinoxalinyl)phenol, also known as PQP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. PQP is a heterocyclic compound that contains a quinoxaline ring and a phenol group. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
2-(3-phenyl-2-quinoxalinyl)phenol has been studied for its potential use in various scientific applications, including as an anticancer agent, an anti-inflammatory agent, and an antioxidant. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Mécanisme D'action
The mechanism of action of 2-(3-phenyl-2-quinoxalinyl)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit the expression of various genes involved in cancer cell growth, including cyclin D1 and c-myc.
Biochemical and Physiological Effects:
2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis. 2-(3-phenyl-2-quinoxalinyl)phenol has also been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-phenyl-2-quinoxalinyl)phenol has several advantages for use in lab experiments, including its low toxicity and high solubility in water. Additionally, 2-(3-phenyl-2-quinoxalinyl)phenol has been shown to have a wide range of biological activities, making it a versatile compound for use in various scientific applications. However, 2-(3-phenyl-2-quinoxalinyl)phenol also has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 2-(3-phenyl-2-quinoxalinyl)phenol, including the development of more efficient synthesis methods, the optimization of its biological activities, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-phenyl-2-quinoxalinyl)phenol and its potential side effects and toxicity. Overall, 2-(3-phenyl-2-quinoxalinyl)phenol has great potential for use in various scientific applications, and further research is needed to fully explore its potential.
Propriétés
IUPAC Name |
2-(3-phenylquinoxalin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-18-13-7-4-10-15(18)20-19(14-8-2-1-3-9-14)21-16-11-5-6-12-17(16)22-20/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVXXXJEGLNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333459 | |
| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Phenylquinoxalin-2-yl)phenol | |
CAS RN |
404344-15-6 | |
| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4735630.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735638.png)
![4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4735654.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)


![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4735690.png)
![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735692.png)

